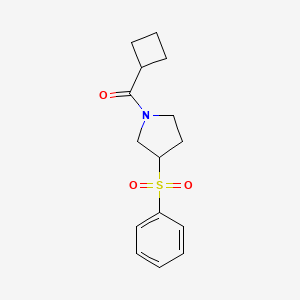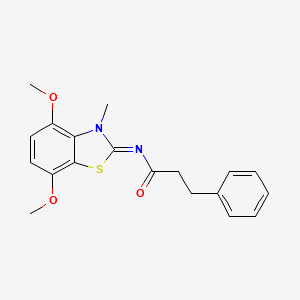
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to the class of benzothiazole derivatives, characterized by their benzothiazole core structure. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves starting materials such as acetic acid, trimethoxybenzene, and substituted benzoyl chlorides. These compounds are designed and synthesized for various biological activities, including anticancer properties (Ravinaik et al., 2021). Similarly, guanidine derivatives are obtained through reactions involving aniline in the presence of mercury(II) chloride and triethylamine (Balewski & Kornicka, 2021).
Molecular Structure Analysis
Molecular structure characterization of benzothiazole derivatives is achieved through techniques such as NMR, infrared spectroscopy, and X-ray crystallography. The structure elucidation confirms the presence of the benzothiazole moiety and its substitutions, contributing to the compound's properties (Ahmad et al., 2012).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including cyclization and reactions with aniline, to form guanidine derivatives. These reactions are crucial for introducing functional groups that enhance biological activity (Balewski & Kornicka, 2021).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of benzothiazole derivatives, are influenced by their molecular structure. These properties are essential for their application in drug formulation and delivery (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including reactivity and stability, are determined by their molecular structure and substituents. These properties play a significant role in their biological activity and potential as therapeutic agents (Ravinaik et al., 2021; Ahmad et al., 2012).
Scientific Research Applications
Microwave Assisted Synthesis and Anti-microbial Activities
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide and related compounds have been synthesized through microwave-assisted synthesis techniques, which provide an efficient, cleaner, and faster method for their synthesis. These compounds have demonstrated moderate to significant anti-microbial activities, including both anti-bacterial and anti-fungal properties. The studies suggest that compounds with greater lipophilicity, such as N-methyl analogues, possess higher anti-bacterial activities (Ahmad et al., 2011), (Darweesh et al., 2016).
Anti-oxidant and Anti-bacterial Potentials
Compounds structurally similar to N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide have been synthesized and evaluated for their potential anti-oxidant and anti-bacterial activities. These compounds have been synthesized starting from commercially available saccharine and showed promising preliminary results in their respective activities (Ahmad et al., 2010).
Anticancer Properties
Several derivatives of benzothiazole, closely related to the chemical structure of interest, have been synthesized and evaluated for their in-vitro anticancer activities. Some of these compounds exhibited remarkable activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Waghmare et al., 2013), (Ravinaik et al., 2021).
Tumor Hypoxia Marking
Radioiodinated derivatives of benzothiazoles, structurally akin to N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide, have been synthesized and evaluated as tumor hypoxia markers. These compounds showed potential in localizing in tumors and exhibited favorable biodistribution results, suggesting their use in marking tumor hypoxia in cancer research (Li et al., 2005).
Antimicrobial Activity of Benzothiazoles
Benzothiazoles, similar to the compound of interest, have shown potent antimicrobial properties. These compounds have been used as scaffolds for the synthesis of various derivatives, which were then screened for their antimicrobial activity, indicating their significance in the development of new antimicrobial agents (Abbas et al., 2014).
Safety And Hazards
This compound is not intended for human or veterinary use and is usually used for research2. However, I couldn’t find specific information on its safety and hazards.
Future Directions
This compound has gained increasing attention in the fields of medicine and chemistry due to its promising biological properties and potential applications1.
properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-21-17-14(23-2)10-11-15(24-3)18(17)25-19(21)20-16(22)12-9-13-7-5-4-6-8-13/h4-8,10-11H,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDSKUDJELEJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)CCC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

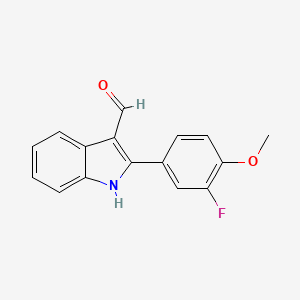
![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2494942.png)
![Ethyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2494944.png)
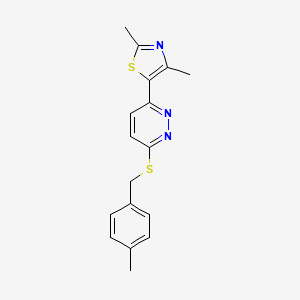
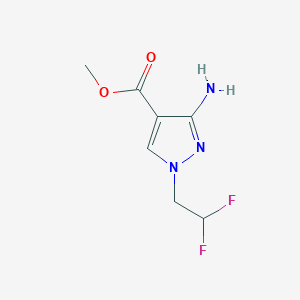
![N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide](/img/structure/B2494950.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2494952.png)
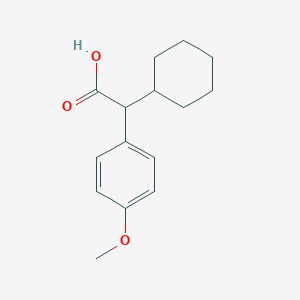
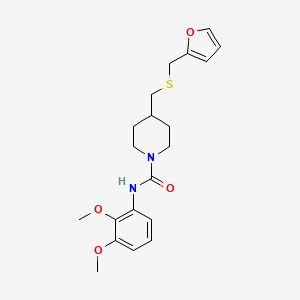
![2-[(E)-but-2-enyl]-6-(3-chloro-4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494958.png)
![N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2494959.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494961.png)
![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2494962.png)
